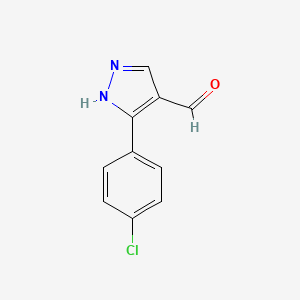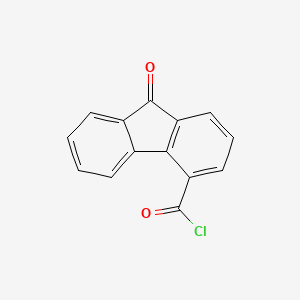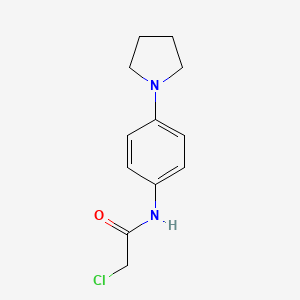
2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
Descripción general
Descripción
The compound "2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide" is a chemical structure that is part of a broader class of compounds known as acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)) linked to a nitrogen atom of an amine. Acetamides are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related acetamide compounds often involves the acylation of amines with acetyl chloride or acetic anhydride. For instance, the synthesis of opioid kappa agonists with a pyrrolidinylphenyl acetamide structure was achieved by starting from chiral amino acids and introducing various alkyl and aryl substituents . Similarly, the synthesis of a tubulin inhibitor involved a straightforward route from unsubstituted indole to the final acetamide product . These methods highlight the versatility of acetamide synthesis, which can be tailored to produce a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of acetamides is crucial for their biological activity. Conformational analysis can reveal the preferred orientations of the molecules, which is essential for their interaction with biological targets. For example, the conformational analysis of opioid kappa agonists indicated that only compounds with a specific energy minimum conformation were likely to possess the desired biological activity . The molecular structures of acetamides can also be confirmed by sophisticated NMR experiments and X-ray crystallography, as demonstrated for various acetamide derivatives .
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, including oxidation, which can lead to the formation of multiple products. The oxidation of pyridinyl acetamides with different oxidants resulted in the generation of four distinct products, characterized by spectroscopic methods . These reactions are not only important for understanding the chemical properties of acetamides but also for modifying their structures to enhance biological activity or reduce toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine, iodine, or pyridine can affect these properties and the overall reactivity of the compound. For instance, hydrogen bonding and halogen interactions can lead to the formation of complex molecular sheets, as observed in the crystal structures of chlorophenyl acetamides . These interactions are significant as they can affect the bioavailability and pharmacokinetics of the compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Nunna et al. (2014) involved the synthesis of novel heterocyclic compounds, demonstrating the use of related chemical structures in synthesizing antibacterial and antifungal agents. This indicates the potential of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in similar synthetic processes (Nunna et al., 2014).
Anticonvulsant Activity
- Kamiński et al. (2015) reported the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity. This research demonstrates the relevance of similar compounds in developing anticonvulsant drugs (Kamiński et al., 2015).
Novel Derivative Synthesis
- Palamarchuk et al. (2019) explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, starting from a compound structurally related to this compound. This work illustrates the compound's utility in synthesizing novel derivatives (Palamarchuk et al., 2019).
Antibacterial and Antifungal Screening
- A study by MahyavanshiJyotindra et al. (2011) focused on synthesizing and screening derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide for antibacterial, antifungal, and anti-tuberculosis activity. This indicates the broader application of acetamide derivatives in antimicrobial research (MahyavanshiJyotindra et al., 2011).
Anticancer Properties
- Vinayak et al. (2014) synthesized and evaluated 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for their cytotoxicity on various cancer cell lines, demonstrating the potential of related compounds in cancer research (Vinayak et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the action of similar compounds
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRQNQKCUANBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356349 | |
| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251097-15-1 | |
| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





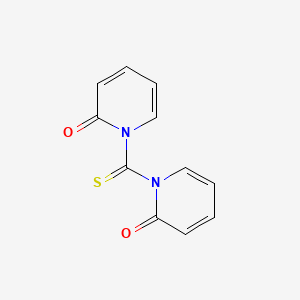
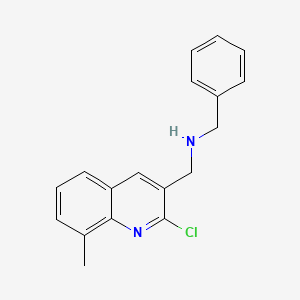
![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
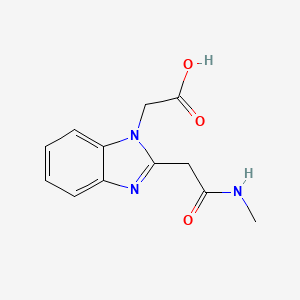
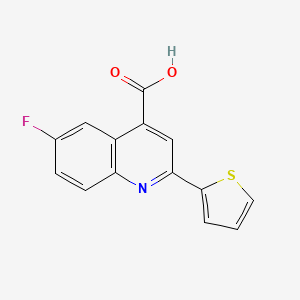
![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)
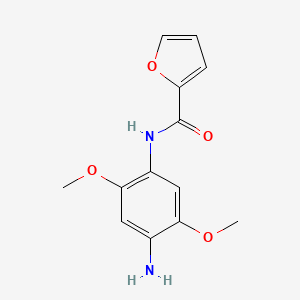
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)
![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)
